molecular formula C13H15NO B2555324 N-(1-Benzylcyclopropyl)prop-2-enamide CAS No. 2411249-68-6

N-(1-Benzylcyclopropyl)prop-2-enamide

Cat. No.: B2555324
CAS No.: 2411249-68-6
M. Wt: 201.269
InChI Key: MYUGZAMSJDSWPO-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopropyl)prop-2-enamide is an organic compound with the molecular formula C13H15NO. This compound is characterized by the presence of a cyclopropyl group attached to a benzyl group and an enamide functional group. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis .

Preparation Methods

The synthesis of N-(1-Benzylcyclopropyl)prop-2-enamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropylamine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-benzylcyclopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-12(15)14-13(8-9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGZAMSJDSWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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